molecular formula C20H20F4N2O2 B1475168 Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate CAS No. 1424939-75-2

Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate

Cat. No. B1475168
CAS RN: 1424939-75-2
M. Wt: 396.4 g/mol
InChI Key: DFYOCPAHXQQWON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate (PFTPC) is a synthetic compound that has been used in a variety of scientific research applications. It is a fluorinated piperidine derivative that has been used as a ligand in chemical and biological studies. PFTPC has been used in studies related to the synthesis of ligands, the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.

Scientific Research Applications

Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate has been used in a variety of scientific research applications. It has been used as a ligand in studies related to the synthesis of other ligands, the mechanism of action of drugs, and the biochemical and physiological effects of drugs. It has also been used as a substrate in studies related to the synthesis of other compounds and the enzymatic production of compounds. Additionally, it has been used as a catalyst in studies related to the synthesis of other compounds and the enzymatic production of compounds.

Mechanism of Action

Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate is believed to act as a ligand in chemical and biological studies. It binds to certain molecules, such as enzymes, and modifies their activity. This allows scientists to study the effects of drugs and other compounds on the activity of enzymes.
Biochemical and Physiological Effects
Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate has been used in studies related to the biochemical and physiological effects of drugs. It has been used to study the effects of drugs on the activity of enzymes, the effects of drugs on cell signaling pathways, and the effects of drugs on the immune system. Additionally, Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate has been used to study the effects of drugs on the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively inexpensive compound and can be easily synthesized in the laboratory. Additionally, it is a relatively stable compound and is not easily degraded by enzymes or other molecules. A limitation of Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The future directions for Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate research include the development of new synthetic methods for its synthesis, the development of new methods for its use in drug research, the development of new methods for its use in enzymatic production of compounds, and the development of new methods for its use in cell signaling studies. Additionally, the use of Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate in studies related to drug metabolism, drug toxicity, and drug delivery could be explored. Finally, the use of Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate in studies related to the development of new drugs, the development of new therapeutic agents, and the development of new diagnostic tools could be explored.

properties

IUPAC Name

phenyl N-[1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O2/c21-18-12-14(6-7-17(18)20(22,23)24)13-26-10-8-15(9-11-26)25-19(27)28-16-4-2-1-3-5-16/h1-7,12,15H,8-11,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYOCPAHXQQWON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OC2=CC=CC=C2)CC3=CC(=C(C=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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